Cotarnine phthalate
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Overview
Description
Cotarnine phthalate is a chemical compound derived from cotarnine, a natural tetrahydroisoquinoline alkaloid Cotarnine itself is isolated from the plant Papaver pseudo-orientale
Preparation Methods
Synthetic Routes and Reaction Conditions: Cotarnine phthalate can be synthesized from cotarnine through a series of chemical reactions. One common method involves the oxidative degradation of noscapine, another isoquinoline alkaloid, in the presence of nitric acid. This process yields cotarnine, which can then be reacted with phthalic anhydride to form this compound. The reaction typically requires an acidic medium and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the oxidative degradation of noscapine, isolation of cotarnine, and subsequent reaction with phthalic anhydride.
Chemical Reactions Analysis
Types of Reactions: Cotarnine phthalate undergoes various chemical reactions, including:
Oxidation: Cotarnine can be oxidized to form this compound.
Reduction: Reduction of this compound can yield hydrocotarnine.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrocotarnine: Formed through the reduction of this compound.
Various Derivatives: Formed through substitution reactions, which can be tailored for specific applications.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other isoquinoline derivatives.
Biology: Studied for its effects on cellular processes and potential as a research tool.
Medicine: Known for its hemostatic properties and potential antitumor activity.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of cotarnine phthalate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cotarnine phthalate can be compared with other similar compounds, such as:
Noscapine: Another isoquinoline alkaloid with antitumor properties. Unlike this compound, noscapine is primarily used as a cough suppressant.
Hydrocotarnine: A reduced form of this compound with different pharmacological properties.
Cotarnone: A derivative of cotarnine with potential biological activity.
Uniqueness: this compound is unique due to its dual role as a hemostatic agent and potential antitumor compound. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
6190-36-9 |
---|---|
Molecular Formula |
C32H32N2O10 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
bis(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H32N2O10/c1-33-11-9-17-13-21-25(41-15-39-21)27(37-3)23(17)29(33)43-31(35)19-7-5-6-8-20(19)32(36)44-30-24-18(10-12-34(30)2)14-22-26(28(24)38-4)42-16-40-22/h5-8,13-14,29-30H,9-12,15-16H2,1-4H3 |
InChI Key |
SJKLWRFXHOTGOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1OC(=O)C4=CC=CC=C4C(=O)OC5C6=C(C7=C(C=C6CCN5C)OCO7)OC)OC)OCO3 |
Origin of Product |
United States |
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